Lasofoxifene is a nonsteroidal, third-generation selective estrogen receptor modulator (SERM) [ [], [], [] ]. It belongs to a class of compounds known for their tissue-specific estrogen receptor agonist or antagonist activity [ [], [] ]. Lasofoxifene demonstrates high affinity and selectivity for both estrogen receptor subtypes, alpha (ERα) and beta (ERβ) [ [], [], [] ]. This characteristic is attributed to its ability to bind to both ER subtypes with an affinity comparable to estradiol, exceeding that of earlier SERMs like Raloxifene and Tamoxifen [ [], [] ].
Lasofoxifene synthesis can be achieved through a novel three-component coupling reaction [ [] ]. This method involves the use of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of HfCl4 as a Lewis acid catalyst. The reaction yields a 3,4,4-triaryl-1-butene derivative. Subsequent iodocarbocyclization, hydrogen iodide elimination, and double bond migration lead to the formation of a key intermediate. This intermediate can be further modified to produce Lasofoxifene.
Crystallographic analysis of Lasofoxifene bound to the ligand-binding domain of ERα at a 2.0 Å resolution reveals key structural features [ [] ]. Similar to other SERMs, Lasofoxifene induces an antagonist conformation in the receptor by displacing the C-terminal AF-2 helix. This displacement prevents the binding of coactivator proteins' LXXLL motif. This effect arises from Lasofoxifene occupying the space usually occupied by Leu540 and influencing the conformation of helix 11 residues (His524, Leu525). A distinct salt bridge between Lasofoxifene and Asp351 suggests that charge neutralization in this receptor region may contribute to its antiestrogenic properties.
Lasofoxifene undergoes both oxidative and conjugative metabolism in vivo [ [] ]. In vitro studies using human liver microsomes, recombinant CYPs, and UDP-glucuronosyltransferases (UGTs) provide further details. Direct conjugation, forming glucuronide and sulfate conjugates, constitutes a significant metabolic pathway, along with phase I oxidation.
Lasofoxifene's mechanism of action is rooted in its ability to selectively modulate estrogen receptor activity [ [], [] ]. It achieves this by binding to ERα and ERβ, influencing their conformation and subsequent interactions with coactivator and corepressor proteins.
Depending on the target tissue and cellular context, Lasofoxifene can elicit either estrogenic or antiestrogenic effects [ [], [] ]. For instance, it demonstrates estrogen agonistic activity on bone, promoting bone formation and inhibiting bone resorption [ [], [], [], [] ]. Conversely, in breast tissue, Lasofoxifene primarily exhibits antiestrogenic activity, inhibiting the proliferation of estrogen-responsive breast cancer cells [ [], [], [], [], [], [] ].
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2